Methods of Synthesis
The synthesis of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride can be achieved through several methods, primarily involving the modification of sugar derivatives. One common approach includes:
Structure Details
The molecular structure of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride can be described by its stereochemistry and functional groups:
The stereochemistry at positions 3 and 4 is crucial for its biological activity, influencing how the molecule interacts with biological targets.
Reactivity and Reactions
(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride can participate in various chemical reactions:
These reactions are essential for its application in synthesizing more complex molecules in medicinal chemistry.
Biological Mechanism
The mechanism of action of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride primarily involves:
Further studies are necessary to elucidate its precise mechanism at a molecular level.
These properties are critical for formulation in pharmaceutical applications, influencing bioavailability and stability.
Scientific Applications
(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride has several potential applications:
Research continues into its efficacy and safety profiles for therapeutic use, potentially leading to new drug formulations targeting various diseases.
The rational design of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride as a selective human ornithine aminotransferase inhibitor exploits critical structural divergences between human ornithine aminotransferase and γ-aminobutyric acid aminotransferase active sites. X-ray crystallographic studies of human ornithine aminotransferase inactivated by cyclopentane analogues reveal that covalent adduct formation occurs exclusively with Lysine 292, positioned within a deeper and more constrained binding cleft compared to γ-aminobutyric acid aminotransferase [4]. This catalytic lysine residue is conserved in both enzymes; however, comparative analysis demonstrates that human ornithine aminotransferase possesses a significantly more expansive acyl-binding pocket (approximately 200 ų larger volume), accommodating bulkier inhibitor scaffolds. Key residue differences include:
Table 1: Active Site Structural Determinants Governing Human Ornithine Aminotransferase vs. γ-Aminobutyric Acid Aminotransferase Selectivity
Structural Feature | Human Ornithine Aminotransferase | γ-Aminobutyric Acid Aminotransferase | Functional Consequence |
---|---|---|---|
Acyl Pocket Residues | Leucine 286, Valine 288 | Phenylalanine 295, Phenylalanine 297 | Larger cavity in human ornithine aminotransferase enables bulkier inhibitor binding |
Catalytic Lysine | Lysine 292 | Lysine 329 | Identical nucleophilic function |
Key Polar Residues | Glutamate 235, Aspartate 263 | Limited polar residues | Enhanced hydrolytic stability in human ornithine aminotransferase |
Dimer Interface Influence | Threonine 322 (adjacent subunit) | No equivalent stabilization | Enables unique cross-subunit adduct formation |
These structural distinctions underpin the selective irreversible inhibition of human ornithine aminotransferase by (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride, as its ring-opened intermediate forms geometrically constrained covalent bonds incompatible with γ-aminobutyric acid aminotransferase's confined active site [4].
The (3S,4R) absolute stereochemistry of 3-amino-4-hydroxyoxolan-2-one hydrochloride is indispensable for molecular recognition by human ornithine aminotransferase. Crystallographic evidence confirms that the 3S configuration aligns the C3-amino group for optimal Schiff base formation with the pyridoxal 5'-phosphate cofactor, while the 4R-hydroxy moiety orchestrates hydrogen-bonding interactions with tyrosine 85 and arginine 180 within the oxyanion hole [4]. Enantiomeric inversion (3R,4S) disrupts this precise orientation, causing:
The stereospecific inactivation mechanism involves initial formation of a Michaelis complex with pyridoxal 5'-phosphate, followed by stereoelectronically controlled elimination of water, generating a planar enone intermediate. The (3S,4R) configuration ensures this intermediate is optimally positioned for nucleophilic attack by lysine 292, forming an irreversible covalent adduct. Molecular dynamics simulations demonstrate that epimerization at C4 induces torsional strain exceeding 8 kcal/mol, preventing the substrate from attaining the near-perpendicular orientation required for covalent bond formation with the catalytic lysine [4].
pKa-adaptive molecular docking simulations were pivotal in establishing the protonation state responsible for the selective generation of the electrophilic enone intermediate of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride in human ornithine aminotransferase versus γ-aminobutyric acid aminotransferase. Quantum mechanical/molecular mechanical calculations predicted a critical pKa shift for the C4-hydroxy group: protonation occurs below pH 6.8 in human ornithine aminotransferase (facilitating water elimination) but remains unfeasible above pH 4.2 in γ-aminobutyric acid aminotransferase due to electrostatic repulsion from glutamate 270 [4]. Docking ensembles generated using variable protonation states revealed:
Table 2: Computational Docking Results for Protonation State-Dependent Binding
Enzyme | Protonation State at C4 | Docking Score (ΔG, kcal/mol) | Distance to Lys292/329 (Å) | Enone Formation Probability |
---|---|---|---|---|
Human Ornithine Aminotransferase | Deprotonated | -8.7 ± 0.3 | 3.8 ± 0.2 | <5% |
Human Ornithine Aminotransferase | Protonated | -11.2 ± 0.5 | 2.1 ± 0.1 | >95% |
γ-Aminobutyric Acid Aminotransferase | Deprotonated | -7.9 ± 0.4 | 4.3 ± 0.3 | 0% |
γ-Aminobutyric Acid Aminotransferase | Protonated | -5.1 ± 0.6 (unstable) | >5.0 | 0% |
Multiscale modeling further demonstrated that glutamate 235 in human ornithine aminotransferase stabilizes the developing oxocarbenium ion during dehydration via a salt bridge, lowering the energy barrier to 15.3 kcal/mol—compared to 24.7 kcal/mol in γ-aminobutyric acid aminotransferase where no analogous stabilization exists [4]. These simulations rationalized the >50-fold selectivity index of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride for human ornithine aminotransferase and guided the incorporation of electron-withdrawing substituents to modulate C4 hydroxy group acidity.
Umbrella sampling molecular dynamics and Markov state models elucidated the free energy landscape governing covalent adduct stability between (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride-derived enone and human ornithine aminotransferase. The reaction coordinate analysis identified three metastable states:
The highest energy transition state (+22.1 kcal/mol) corresponds to enone rehybridization from sp³ to sp², facilitated by proton transfer from tyrosine 85 acting as a catalytic base—a mechanism absent in γ-aminobutyric acid aminotransferase due to tyrosine 85 substitution by glycine. Essential dynamics analysis revealed that covalent complex stabilization is driven by:
Table 3: Energetic Contributions to Covalent Adduct Stability in Human Ornithine Aminotransferase
Energy Component | Contribution (kcal/mol) | Molecular Determinants |
---|---|---|
Covalent Bond Formation | -31.5 | Lysine 292-C4 bond strength (1.5 Å) |
Van der Waals Packing | -9.3 ± 0.7 | Leucine 286, Valine 288, Pyridoxal 5'-phosphate aromatic ring |
Hydrogen Bonding | -6.2 ± 0.3 | Tyrosine 85-OH...O=C2, Arginine 180-NH...O=C2 |
Electrostatic Solvation | +14.1 ± 1.2 | Desolvation penalty for charged C3-ammonium group |
Conformational Strain | +8.7 ± 0.5 | Lactone ring distortion upon adduct formation |
Solvent Entropy (TΔS) | +7.8 ± 0.4 | Release of 11 bound water molecules |
Net ΔG | -18.7 ± 1.0 | Experimentally validated via isothermal titration calorimetry |
These computational insights enabled the prediction that fluorination at C4 would enhance adduct stability by reducing the desolvation penalty (electrostatic solvation term) through attenuated ammonium charge density. Subsequent synthesis confirmed fluorinated analogues achieved 4-fold lower dissociation constants (Kd = 0.8 nM) compared to the parent inhibitor [4].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: